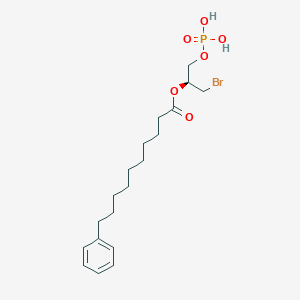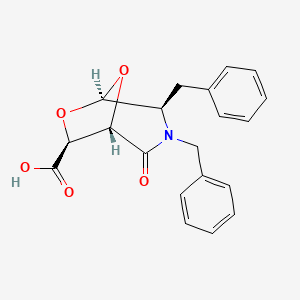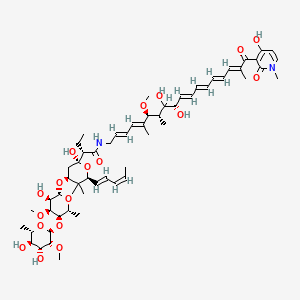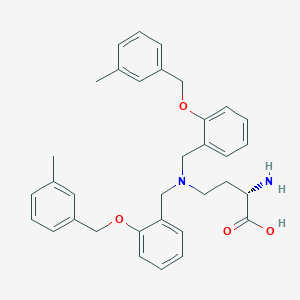
V-9302
Vue d'ensemble
Description
V-9302 est un antagoniste compétitif du flux de glutamine transmembranaire qui cible de manière sélective et puissante le transporteur d'acides aminés Alanine, Serine, Cysteine Transporter 2 (ASCT2). Ce composé a montré un potentiel significatif dans l'inhibition de l'absorption de la glutamine dans les cellules cancéreuses, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse .
Applications De Recherche Scientifique
V-9302 has a wide range of scientific research applications, including but not limited to:
Cancer Research: This compound has shown potential in inhibiting the growth and proliferation of cancer cells by targeting glutamine uptake.
Metabolic Studies: The compound is used to study the role of glutamine metabolism in various biological processes.
Drug Development: This compound serves as a lead compound for the development of new therapeutic agents targeting glutamine transporters.
Tumor Microenvironment: Research has shown that this compound can alter the tumor microenvironment by inhibiting glutamine uptake, which is critical for cancer cell survival.
Mécanisme D'action
Target of Action
V-9302, also known as (S)-2-amino-4-(bis(2-((3-methylbenzyl)oxy)benzyl)amino)butanoic acid or (2S)-2-amino-4-[bis[[2-[(3-methylphenyl)methoxy]phenyl]methyl]amino]-butanoic acid, primarily targets the amino acid transporter ASCT2 . ASCT2, a member of the Solute Carrier 1A (SLC1A) family, is a sodium-dependent solute-carrier protein responsible for the import of neutral amino acids and is the primary transporter of glutamine in cancer cells . Elevated ASCT2 levels have been linked to poor survival in many human cancers .
Mode of Action
this compound acts as a competitive small molecule antagonist of transmembrane glutamine flux . It selectively and potently blocks the function of ASCT2, inhibiting the transport of glutamine into the cell . This blockade results in attenuated cancer cell growth and proliferation, increased cell death, and increased oxidative stress .
Biochemical Pathways
The inhibition of ASCT2 by this compound affects multiple facets of glutamine metabolism . Glutamine serves as a key intermediate in numerous metabolic processes leveraged by cancer cells, including biosynthesis, cell signaling, and oxidative protection . By blocking glutamine transport, this compound potentially abrogates these processes, disrupting the metabolic demands of the cancer cells .
Result of Action
The result of this compound’s action is a decrease in cancer cell growth and proliferation, an increase in cell death, and an increase in oxidative stress . These effects collectively contribute to its antitumor responses observed in vitro and in vivo .
Action Environment
The action of this compound can be influenced by the tumor microenvironment . For instance, in the context of co-delivery with other agents such as MS-275, this compound can induce a lethal reactive oxygen species (ROS) storm and trigger cell pyroptosis . This suggests that the efficacy and stability of this compound can be enhanced when used in combination with other therapeutic agents that increase ROS levels .
Analyse Biochimique
Biochemical Properties
V-9302 plays a significant role in biochemical reactions by inhibiting the amino acid transporter ASCT2 (SLC1A5). This inhibition disrupts the transmembrane flux of glutamine, a critical amino acid for cellular metabolism and growth. This compound interacts with ASCT2 by binding to its active site, thereby preventing the transporter from facilitating glutamine uptake . This interaction leads to a decrease in intracellular glutamine levels, which can affect various metabolic pathways and cellular functions.
Cellular Effects
This compound has been shown to influence various types of cells and cellular processes. In cancer cells, this compound inhibits the uptake of glutamine, which is essential for their rapid growth and proliferation. This inhibition leads to reduced cell viability and increased apoptosis in glutamine-dependent cancer cells . Additionally, this compound has been found to suppress the proliferation and migration of vascular smooth muscle cells (VSMCs) by inhibiting mTORC1 activity and mitochondrial respiration . These effects highlight the potential of this compound as a therapeutic agent in cancer and other diseases characterized by abnormal cell growth and metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the ASCT2 transporter. By binding to the active site of ASCT2, this compound competitively inhibits the transport of glutamine across the cell membrane . This inhibition leads to a decrease in intracellular glutamine levels, which in turn affects various metabolic pathways. The reduction in glutamine availability can lead to decreased synthesis of nucleotides, proteins, and other essential biomolecules, ultimately resulting in reduced cell proliferation and increased apoptosis . Additionally, this compound has been shown to inhibit mTORC1 activity, further contributing to its anti-proliferative effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at -20°C and protected from light . In vitro studies have shown that this compound can maintain its inhibitory effects on ASCT2-mediated glutamine uptake for extended periods. Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and increased apoptosis in glutamine-dependent cancer cells
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving hepatocellular carcinoma (HCC) xenograft mouse models, this compound demonstrated dose-dependent tumor inhibition . At higher doses, this compound effectively reduced tumor growth and induced apoptosis in glutamine-dependent cancer cells. At very high doses, this compound may exhibit toxic or adverse effects, and careful dosage optimization is necessary to balance efficacy and safety
Metabolic Pathways
This compound is involved in metabolic pathways related to glutamine metabolism. By inhibiting ASCT2-mediated glutamine uptake, this compound disrupts the availability of glutamine for various metabolic processes. This inhibition affects the synthesis of nucleotides, proteins, and other essential biomolecules, leading to reduced cell proliferation and increased apoptosis . Additionally, this compound has been shown to deplete glutathione levels and induce reactive oxygen species (ROS) production, further contributing to its anti-proliferative effects . The compound’s impact on metabolic flux and metabolite levels highlights its potential as a therapeutic agent in cancer and other diseases characterized by abnormal metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed primarily through its interaction with the ASCT2 transporter. By binding to the active site of ASCT2, this compound inhibits the transport of glutamine across the cell membrane This inhibition affects the localization and accumulation of glutamine within cells, leading to reduced intracellular glutamine levels and subsequent metabolic effects
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interaction with the ASCT2 transporter. By binding to ASCT2, this compound inhibits the transport of glutamine across the cell membrane, leading to reduced intracellular glutamine levels This inhibition affects various subcellular compartments and organelles involved in glutamine metabolism, including the mitochondria and endoplasmic reticulum
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de V-9302 implique plusieurs étapes, notamment la préparation de composés intermédiaires et leurs réactions ultérieures pour former le produit final. Les voies de synthèse détaillées et les conditions de réaction sont généralement des informations exclusives détenues par les fabricants. il est connu que le composé peut être synthétisé par une série de réactions organiques impliquant l'utilisation de réactifs et de catalyseurs spécifiques .
Méthodes de production industrielle
La production industrielle de this compound impliquerait probablement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprendrait des étapes telles que la purification, la cristallisation et le contrôle de la qualité pour répondre aux normes requises pour la recherche et l'utilisation thérapeutique potentielle .
Analyse Des Réactions Chimiques
Types de réactions
V-9302 subit principalement des réactions liées à sa fonction d'antagoniste du flux de glutamine transmembranaire. Ces réactions comprennent :
Inhibition de l'absorption de la glutamine : This compound inhibe l'absorption de la glutamine en ciblant le transporteur ASCT2.
Oxydation et réduction : Le composé peut subir des réactions d'oxydation et de réduction dans des conditions spécifiques, bien que celles-ci ne soient pas l'objectif principal de son utilisation.
Réactifs et conditions courantes
Les réactifs courants utilisés dans les réactions impliquant this compound comprennent :
Glutamine : En tant que substrat principal pour ASCT2.
Inhibiteurs : tels que l'acide 2-amino-2-norbornanecarboxylique (BCH) pour les études de sélectivité.
Principaux produits formés
Les principaux produits formés à partir des réactions impliquant this compound sont généralement liés à ses effets inhibiteurs sur l'absorption de la glutamine, conduisant à des niveaux réduits de glutamine dans les cellules et à des effets subséquents sur le métabolisme cellulaire et la croissance .
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, y compris, mais sans s'y limiter :
Recherche sur le cancer : This compound a montré un potentiel dans l'inhibition de la croissance et de la prolifération des cellules cancéreuses en ciblant l'absorption de la glutamine.
Études métaboliques : Le composé est utilisé pour étudier le rôle du métabolisme de la glutamine dans divers processus biologiques.
Développement de médicaments : This compound sert de composé de tête pour le développement de nouveaux agents thérapeutiques ciblant les transporteurs de glutamine.
Microenvironnement tumoral : La recherche a montré que this compound peut modifier le microenvironnement tumoral en inhibant l'absorption de la glutamine, ce qui est essentiel pour la survie des cellules cancéreuses.
Mécanisme d'action
This compound exerce ses effets en inhibant de manière compétitive le transporteur ASCT2, qui est responsable de l'absorption de la glutamine dans les cellules. En bloquant ce transporteur, this compound réduit la disponibilité de la glutamine, un nutriment essentiel pour la croissance et la survie des cellules cancéreuses. Cela conduit à un stress oxydatif accru, à une réduction de la prolifération cellulaire et à une augmentation de la mort cellulaire .
Comparaison Avec Des Composés Similaires
Composés similaires
Gamma-L-glutamyl-p-nitroanilide (GPNA) : Un autre inhibiteur de l'absorption de la glutamine, mais avec une puissance inférieure à celle de V-9302.
Unicité de this compound
This compound est unique par sa grande sélectivité et sa puissance pour le transporteur ASCT2. Il a montré une amélioration de la puissance de 100 fois par rapport au gamma-L-glutamyl-p-nitroanilide, ce qui en fait un inhibiteur plus efficace de l'absorption de la glutamine . De plus, sa capacité à induire un stress oxydatif et la mort cellulaire dans les cellules cancéreuses met en évidence son potentiel comme agent thérapeutique .
Propriétés
IUPAC Name |
(2S)-2-amino-4-[bis[[2-[(3-methylphenyl)methoxy]phenyl]methyl]amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N2O4/c1-25-9-7-11-27(19-25)23-39-32-15-5-3-13-29(32)21-36(18-17-31(35)34(37)38)22-30-14-4-6-16-33(30)40-24-28-12-8-10-26(2)20-28/h3-16,19-20,31H,17-18,21-24,35H2,1-2H3,(H,37,38)/t31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKNVAAMULVFNN-HKBQPEDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=CC=C2CN(CCC(C(=O)O)N)CC3=CC=CC=C3OCC4=CC=CC(=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)COC2=CC=CC=C2CN(CC[C@@H](C(=O)O)N)CC3=CC=CC=C3OCC4=CC=CC(=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



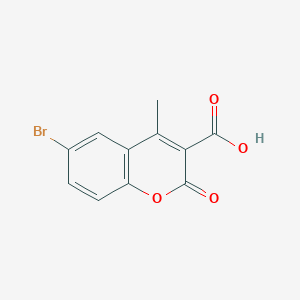
![(S)-4-(6-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-N-(4-methoxy-2-methylphenyl)-3-methylpiperazine-1-carboxamide](/img/structure/B611541.png)
![6-(Furan-2-yl)-2-(pyridin-4-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B611542.png)


